

Spectroscopic Profile of 3 α -Dihydrocadambine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3 α -Dihydrocadambine

Cat. No.: B15586709

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3 α -Dihydrocadambine**, a significant indole alkaloid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development contexts. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopic data, details the experimental protocols for data acquisition, and presents a logical workflow for its synthesis and characterization.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the key spectroscopic data for **3 α -Dihydrocadambine**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data of 3 α -Dihydrocadambine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data of 3 α -Dihydrocadambine

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: Infrared (IR) Spectroscopic Data of 3 α -Dihydrocadambine

Wavenumber (cm^{-1})	Description
Data not available in search results	

Table 4: Ultraviolet (UV) Spectroscopic Data of 3 α -Dihydrocadambine

Wavelength (λ_{max}) nm	Solvent
Data not available in search results	

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. The following sections describe the general procedures for obtaining the spectroscopic data for indole alkaloids like **3 α -Dihydrocadambine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A precisely weighed sample of **3 α -Dihydrocadambine** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

Instrumentation and Parameters: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR: Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-

noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

- ^{13}C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. A larger number of scans is usually required compared to ^1H NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly employed. A small amount of **3 α -Dihydrocadambine** is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl plates).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum. The data is typically collected over a range of 4000 to 400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of **3 α -Dihydrocadambine** is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a wavelength range of 200 to 400 nm. The wavelengths of maximum absorbance (λ_{max}) are reported in nanometers (nm).

Synthesis and Characterization Workflow

The synthesis of **3 α -Dihydrocadambine** provides a means to confirm its structure and enables further biological evaluation. The general workflow for its synthesis and subsequent spectroscopic characterization is outlined below.



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